molecular formula C14H22BNO2 B13574336 [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

Cat. No.: B13574336
M. Wt: 247.14 g/mol
InChI Key: STIGNHHIKXQVKE-UHFFFAOYSA-N
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Description

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a methanamine group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves the reaction of 3-methyl-4-bromophenylmethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic acid derivative.

    Reduction: Borane derivative.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Biology

In biological research, this compound is used to study the interactions between boronic esters and biological molecules. It can act as a ligand for enzymes and receptors, providing insights into their mechanisms of action.

Medicine

In medicine, boronic esters are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases and other enzymes involved in disease processes.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

What sets [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for selective binding and inhibition of specific enzymes, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H22BNO2/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,9,16H2,1-5H3

InChI Key

STIGNHHIKXQVKE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN)C

Origin of Product

United States

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